molecular formula C9H11N3O2 B2641604 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine CAS No. 930395-98-5

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2641604
CAS No.: 930395-98-5
M. Wt: 193.206
InChI Key: YQGLRHLYVLDJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine (CAS 478046-33-2) is a high-value chemical scaffold designed for advanced research and development in drug discovery. It features a pyrazolo[1,5-a]pyrimidine core, a privileged structure in medicinal chemistry known for its planar, fused bicyclic system that is highly amenable to structural modifications for optimizing interactions with biological targets . This compound serves as a key synthetic intermediate for constructing more complex molecules. The dimethoxymethyl group at the 7-position is a functional handle for further chemical transformations, allowing researchers to introduce diverse amine-containing moieties . The pyrazolo[1,5-a]pyrimidine scaffold is a prominent pharmacophore in the design of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . Derivatives of this core have been developed to inhibit critical kinases implicated in oncogenesis, including CK2, EGFR, B-Raf, MEK, CDK2, and TRKA . For instance, recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potent dual inhibitors of CDK2 and TRKA kinases, showing significant antiproliferative activity across diverse cancer cell lines . Beyond oncology, this versatile scaffold has demonstrated substantial research value in other therapeutic areas. It serves as a key intermediate in the synthesis of cathepsin K inhibitors for potential osteoporosis treatment and as a core structure in compounds evaluated as anti-Plasmodium falciparum antimalarials and Pf-dihydroorotate dehydrogenase inhibitors . Furthermore, optimized pyrazolo[1,5-a]pyrimidine-based compounds have shown promising in vivo and in vitro anti-inflammatory potential, acting as inhibitors of COX-2, sPLA2-V, and pro-inflammatory cytokines like IL-6 and TNF-α . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-13-9(14-2)7-3-5-10-8-4-6-11-12(7)8/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGLRHLYVLDJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=NC2=CC=NN12)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine with dimethoxymethane under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms. For instance:

  • Inhibition of Cyclin-Dependent Kinases : Certain pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. A study demonstrated that a derivative exhibited antiproliferative activity across 60 cancer cell lines, with a mean GI₅₀ of 280 nmol/L .
  • Targeting Specific Pathways : The compound has shown effectiveness against specific cancer types by targeting pathways involved in tumor growth. For example, it has been evaluated for its ability to inhibit protein kinases associated with various malignancies .

Table 1: Summary of Anticancer Studies on Pyrazolo[1,5-a]pyrimidine Derivatives

Study ReferenceCell Line TestedCompound TestedIC50 (nmol/L)Mechanism of Action
Various (60 lines)Cyclin inhibitor280CDK inhibition
MDA-MB-231 (breast)Triazole-linked hybridN/AGrowth inhibition

Antitubercular Activity

Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potential leads for antitubercular agents. A focused library of analogues was synthesized and screened for activity against Mycobacterium tuberculosis. Key findings include:

  • Mechanism Exploration : The most active compounds did not inhibit iron uptake in Mtb, suggesting alternative mechanisms of action unrelated to traditional pathways .

Enzymatic Inhibition

The compound has demonstrated selective inhibition of various enzymes, making it a candidate for treating kinase-dependent diseases. This includes:

  • Protein Kinase Inhibition : The derivatives have been shown to inhibit several receptor kinases involved in cancer progression and other diseases .

Photophysical Properties and Material Science

Beyond biological applications, pyrazolo[1,5-a]pyrimidine derivatives exhibit unique photophysical properties that can be exploited in material science:

  • Fluorophores : The ability to modify the pyrazolo[1,5-a]pyrimidine core allows for the development of new fluorophores used in imaging and sensing technologies .

Other Therapeutic Applications

Emerging research suggests potential applications in other therapeutic areas:

  • Dry Eye Disease : A derivative has shown promise in enhancing tear volume and reducing corneal erosion in dry eye disease models .
  • Central Nervous System Effects : Some derivatives are being explored for their effects on serotonin receptors and other CNS-related activities .

Mechanism of Action

The mechanism of action of 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

C7 Position Modifications

  • 7-(Morpholin-4-yl) Derivatives: Substitution of morpholine at C7 (e.g., 5-methyl-7-morpholin-4-yl-3-phenyl-pyrazolo[1,5-a]pyrimidine) has been linked to enhanced selectivity for PI3Kδ inhibition, a target for chronic obstructive pulmonary disease (COPD) and asthma. The morpholine group mimics the "morpholine-pyrimidine" pharmacophore, improving isoform selectivity and cellular potency .
  • 7-(Trifluoromethyl) Derivatives: Derivatives such as 3,5-disubstituted-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., compounds 6k and 6l) exhibit nanomolar activity against Pim1 kinase (IC₅₀ = 18–27 nM). The electron-withdrawing trifluoromethyl group enhances kinase inhibition by influencing electrostatic interactions . Comparison: The dimethoxymethyl group, being electron-donating, may reduce kinase binding potency but improve solubility or oral bioavailability .

Structural Optimization and Pharmacokinetics

  • Pyrazolo[1,5-a]pyrimidine Carboxamides: Libraries of 3,6,7-substituted carboxamides (e.g., compound 7j) were optimized for Janus kinase 2 (Jak2) inhibition, achieving in vivo efficacy in xenograft models. Key modifications included aryl groups at C3 and carboxamide moieties at C6, which enhanced selectivity and pharmacokinetic profiles . Comparison: The absence of a carboxamide group in 7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine may limit its applicability for Jak2 inhibition but could reduce metabolic liabilities.
  • 5-Indole Derivatives :
    Substitution with indole at C5 (e.g., 5-indole-pyrazolo[1,5-a]pyrimidine) improved PI3Kδ inhibition by 10-fold compared to six-six-membered bicyclic cores, highlighting the importance of ring size and heteroatom positioning .

Biological Activity

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, kinase inhibition, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the pyrazolo[1,5-a]pyrimidine core, which has shown promise in drug development. The presence of dimethoxymethyl groups enhances its solubility and bioavailability, making it a suitable candidate for various pharmacological applications.

PropertyValue
Molecular FormulaC₁₁H₁₃N₅O₂
Molecular Weight233.25 g/mol
CAS Number930395-98-5
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 15.3 µM against MCF-7 cells, suggesting potent anticancer activity.

Kinase Inhibition

This compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. This inhibition is crucial for regulating cell cycle progression and has implications for cancer therapy.

Table 2: Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
This compoundCDK150
CDK245

Other Biological Activities

In addition to anticancer properties, this compound has shown promise in other therapeutic areas:

  • Antimicrobial Activity : Recent investigations revealed that derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Some studies suggest potential applications in neurodegenerative diseases due to antioxidant properties.

The mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. By inhibiting key kinases involved in cell cycle regulation, the compound can induce apoptosis and inhibit proliferation in cancerous cells.

Q & A

Q. What are the foundational synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core?

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. For example, microwave-assisted one-pot reactions using substituted aminopyrazoles and chalcones enable regioselective formation of 5,7-disubstituted derivatives . Key parameters include solvent choice (e.g., ethanol or DMF) and catalyst selection (e.g., KHSO₄ under ultrasound irradiation) to optimize yields (70–90%) .

Q. How should researchers handle pyrazolo[1,5-a]pyrimidine derivatives safely in the lab?

Standard safety protocols include:

  • Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact due to potential irritancy .
  • Conducting reactions in fume hoods or gloveboxes for volatile reagents (e.g., POCl₃ in halogenation steps) .
  • Segregating waste into halogenated/organic streams for professional disposal to minimize environmental impact .

Q. What analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR resolves regiochemistry (e.g., C7 vs. C3 substitution) via distinct aromatic proton splitting patterns .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for carboxamide derivatives) .
  • X-ray crystallography : Confirms absolute configuration, as seen in 7-chloro-5-methyl-2-phenyl derivatives .

Advanced Research Questions

Q. How can regioselective C–H functionalization be achieved at specific positions (C3 vs. C7) on the pyrazolo[1,5-a]pyrimidine core?

  • C7 selectivity : Pd-catalyzed direct arylation with SPhos ligand promotes functionalization at the electron-deficient C7 position via a base-assisted deprotonation mechanism .
  • C3 selectivity : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable halogenation at the electron-rich C3 site with >85% yields, as demonstrated in iodination studies . Switchable regiocontrol is critical for diversifying SAR in drug discovery .

Q. What methodologies optimize multi-step sequences for pyrazolo[1,5-a]pyrimidine-based drug candidates?

Telescoped flow chemistry integrates sequential reactions (e.g., Pd-catalyzed oxidation followed by reductive amination) to minimize intermediate isolation. For example, a lab-scale flow system achieved 70% yield for a PI3Kδ inhibitor, reducing reaction time from 48 hours (batch) to 6 hours (flow) . Key factors include solvent compatibility and real-time monitoring via inline IR .

Q. How do structural modifications at C5 and C7 influence biological activity in kinase inhibitors?

  • C7 substituents : Bulky groups (e.g., morpholine) enhance selectivity for PI3Kδ over PI3Kα/β/γ by occupying hydrophobic pockets .
  • C5 modifications : Cyclopropyl or methyl groups improve metabolic stability and CNS penetration, as seen in c-Src inhibitors (IC₅₀ < 10 nM) .
  • SAR studies : Parallel synthesis of 3,6,7-trisubstituted carboxamides (400+ analogs) identified potent CDK9 inhibitors via combinatorial libraries .

Q. What strategies are used to develop pyrazolo[1,5-a]pyrimidine derivatives as PET tracers?

¹⁸F-labeling at the C5 position involves nucleophilic substitution of tosylated precursors with [¹⁸F]KF/Kryptofix 2.2.2. For example, 7-(2-chlorophenylamino)-5-(2-[¹⁸F]fluoroethoxy)methyl derivatives showed >98% radiochemical purity and prolonged tumor retention in murine models . Purification via HPLC and stability testing in serum are critical for clinical translation .

Methodological Considerations

Q. How can conflicting regiochemistry data be resolved in pyrazolo[1,5-a]pyrimidine synthesis?

  • Contradiction analysis : Discrepancies in substitution patterns (e.g., C3 vs. C7) may arise from divergent reaction mechanisms (e.g., ligand-controlled Pd catalysis vs. iodine-mediated electrophilic substitution). Cross-validate using X-ray crystallography and NOE NMR experiments .
  • Computational modeling : DFT calculations predict reactive sites based on Fukui indices, guiding rational design .

Q. What in vitro/in vivo models are suitable for evaluating antitumor activity?

  • HEPG2 liver carcinoma : Pyrazolo[1,5-a]pyrimidine-thiadiazole hybrids showed IC₅₀ values of 2.7–4.9 µM via MTT assays .
  • Xenograft models : Radiolabeled derivatives (e.g., ¹⁸F-tracers) enable non-invasive tumor tracking in mice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.